

The Discovery and Synthesis of MtTMPK-IN-2: A Technical Guide

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Compound of Interest

Compound Name: *MtTMPK-IN-2*

Cat. No.: *B12413600*

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An In-depth Examination of a Novel Inhibitor of Mycobacterium tuberculosis Thymidylate Kinase

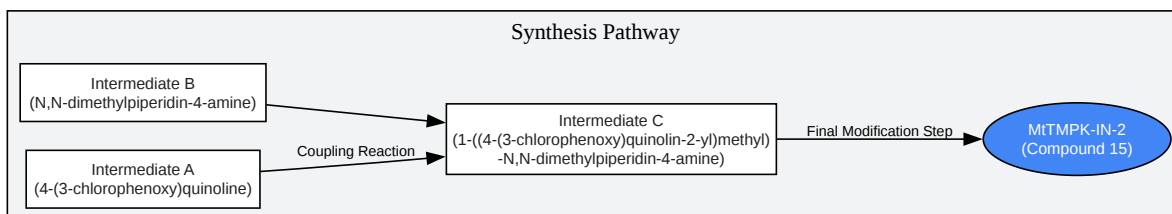
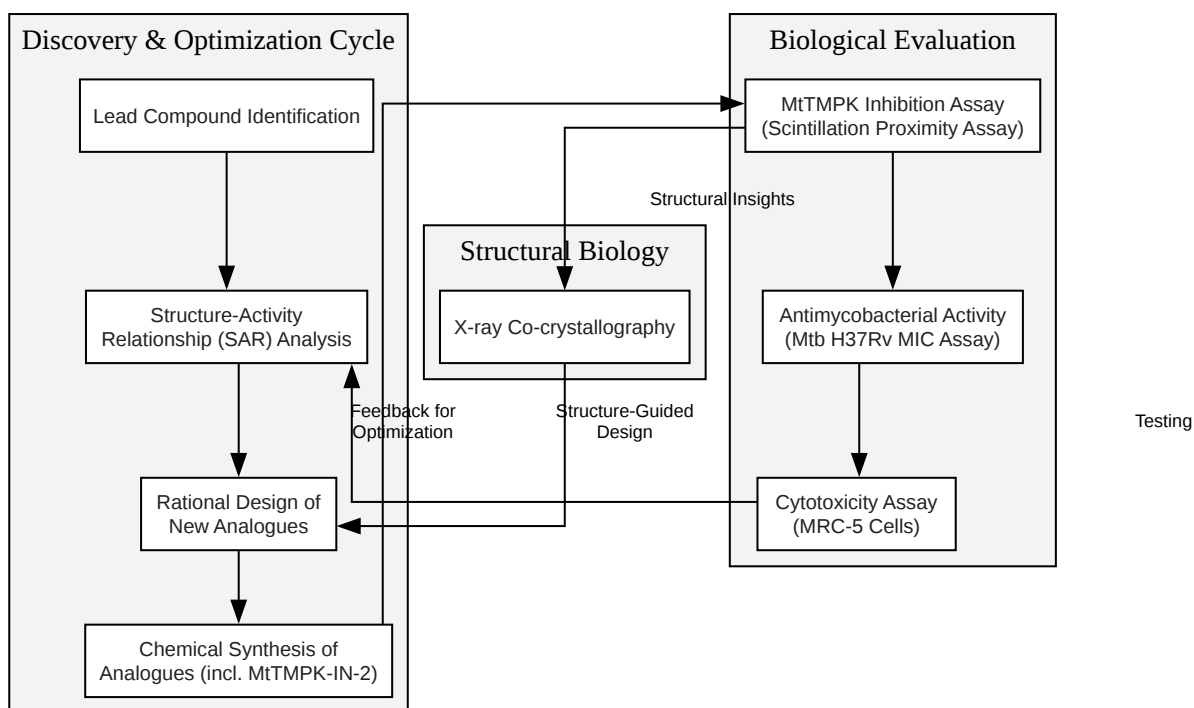
In the ongoing search for novel therapeutics to combat tuberculosis, a disease caused by Mycobacterium tuberculosis (Mtb), the enzyme thymidylate kinase (MtTMPK) has emerged as a critical drug target. MtTMPK plays an essential role in the DNA synthesis pathway of the bacterium, making its inhibition a promising strategy for halting Mtb replication. This technical guide details the discovery, synthesis, and biological evaluation of **MtTMPK-IN-2**, a potent non-nucleoside inhibitor of this essential enzyme.

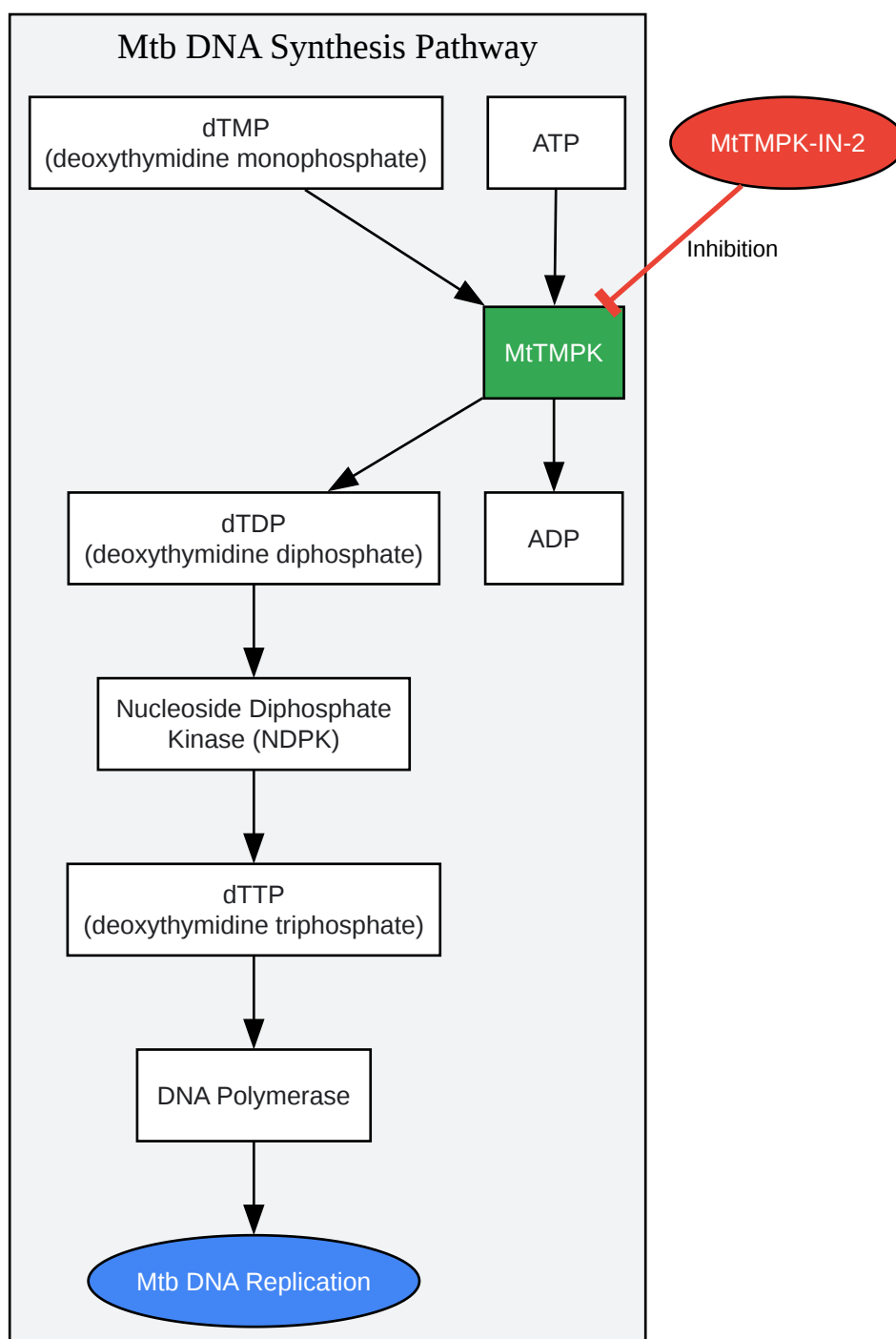
Discovery and Scientific Rationale

MtTMPK-IN-2, also identified as compound 15 in the primary literature, was developed through a structure-aided drug design campaign aimed at optimizing a previously identified lead compound. The discovery process was guided by the goal of enhancing enzymatic potency and improving whole-cell activity against M. tuberculosis. Researchers systematically modified the lead structure, exploring the structure-activity relationships (SAR) to identify key chemical features that improve binding to the MtTMPK active site. This rational design approach, informed by co-crystal structures of inhibitors bound to the enzyme, led to the synthesis of a series of novel compounds, culminating in the identification of **MtTMPK-IN-2** as a particularly potent derivative.

The logical workflow for the discovery and characterization of **MtTMPK-IN-2** is outlined below. This process begins with a lead compound and proceeds through iterative cycles of chemical

synthesis, biological testing, and structural biology to generate optimized inhibitors.





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